![molecular formula C16H19N3O3S B2539921 (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1903896-71-8](/img/structure/B2539921.png)
(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a thiophene ring (thiophen-2-yl), and a bicyclic octane structure (8-azabicyclo[3.2.1]octane-8-carboxamide). These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. The presence of the bicyclic octane structure could impart rigidity to the molecule, potentially influencing its interactions with biological targets. The pyrrolidinone and thiophene rings are electron-rich, which could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrrolidinone ring can participate in nucleophilic substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple functional groups in this compound suggests it could have diverse properties. For example, the pyrrolidinone ring could contribute to the compound’s polarity, potentially influencing its solubility in different solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticonvulsant Properties : Researchers have investigated this compound for its potential as an anticonvulsant agent. It belongs to a class of pyrrolidine-2,5-dione derivatives with promising activity against seizures . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Neuropharmacology
- Analgesic Effects : The compound has demonstrated antinociceptive properties, making it a candidate for pain management. It has been evaluated in mouse models using tests such as the maximal electroshock (MES) and pentylenetetrazole-induced seizures (scPTZ) . Investigating its impact on pain pathways and receptors could provide valuable insights.
Chemical Synthesis and Methodology
- Synthetic Methodology : A solvent-controlled two-step one-pot synthesis has been reported for the preparation of 3-(2,5-dioxopyrrolidin-1-yl)acrylates. This involves a Michael addition of aliphatic secondary amines followed by β-bromination or β-chlorination of the obtained enamines. Toluene serves as the solvent, and chain alkyl propiolates act as alkynyl substrates . Researchers can explore variations of this protocol for other related compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-5-6-15(21)19(14)12-8-10-3-4-11(9-12)18(10)16(22)17-13-2-1-7-23-13/h1-2,7,10-12H,3-6,8-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQBAROWROSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
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